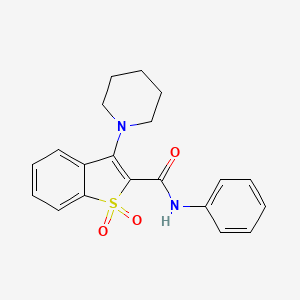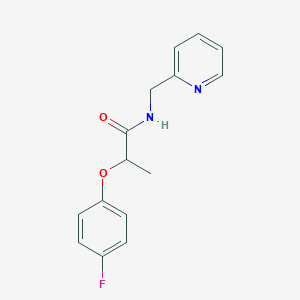
N-phenyl-3-(1-piperidinyl)-1-benzothiophene-2-carboxamide 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-phenyl-3-(1-piperidinyl)-1-benzothiophene-2-carboxamide 1,1-dioxide, commonly known as PBTD, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PBTD is a member of the benzothiophene family of compounds, which are known to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.
作用机制
The mechanism of action of PBTD involves its ability to inhibit the PI3K/Akt/mTOR pathway, which is a key signaling pathway involved in cell survival and proliferation. PBTD also activates the caspase pathway, which leads to apoptosis in cancer cells. In addition, PBTD has been shown to inhibit the expression of angiogenic factors, which are involved in the growth and spread of cancer cells.
Biochemical and Physiological Effects:
PBTD has been shown to exhibit a wide range of biochemical and physiological effects, including antitumor, anti-inflammatory, and antimicrobial properties. PBTD has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting the PI3K/Akt/mTOR pathway. PBTD also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, PBTD has been shown to exhibit antimicrobial properties by inhibiting the growth of bacteria and fungi.
实验室实验的优点和局限性
One of the main advantages of PBTD is its potent antitumor activity against a variety of cancer cell lines. PBTD has also been shown to exhibit anti-inflammatory and antimicrobial properties, which make it a promising therapeutic agent for a wide range of diseases. However, one of the limitations of PBTD is its toxicity at high doses, which may limit its clinical use.
未来方向
There are several future directions for the study of PBTD. One area of research is the development of more potent analogs of PBTD that exhibit lower toxicity and higher antitumor activity. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of PBTD, which will provide valuable information for the development of clinical trials. Finally, the use of PBTD in combination with other therapeutic agents, such as chemotherapy and immunotherapy, is an area of research that holds great promise for the treatment of cancer and other diseases.
合成方法
The synthesis of PBTD involves a multistep process that begins with the reaction of 2-bromoaniline with piperidine to form N-(1-piperidinyl)-2-bromoaniline. This intermediate is then reacted with 2-mercaptobenzoic acid to form N-(1-piperidinyl)-2-(benzoic acidthio)-aniline. The final step involves the oxidation of this intermediate with hydrogen peroxide to form N-phenyl-3-(1-piperidinyl)-1-benzothiophene-2-carboxamide 1,1-dioxide.
科学研究应用
PBTD has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that PBTD exhibits potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. PBTD has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway.
属性
IUPAC Name |
1,1-dioxo-N-phenyl-3-piperidin-1-yl-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c23-20(21-15-9-3-1-4-10-15)19-18(22-13-7-2-8-14-22)16-11-5-6-12-17(16)26(19,24)25/h1,3-6,9-12H,2,7-8,13-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKZJHIBAPAUQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(S(=O)(=O)C3=CC=CC=C32)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-Dioxo-N-phenyl-3-(piperidin-1-YL)-1lambda6-benzothiophene-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{3-chloro-5-ethoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4956518.png)

![5-chloro-N-{2-[(isopropylamino)carbonyl]phenyl}-2-methoxybenzamide](/img/structure/B4956527.png)
![1-(2-bromobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B4956530.png)
![butyl {[3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B4956542.png)
![1-methoxy-4-[3-(4-methylphenoxy)propoxy]benzene](/img/structure/B4956547.png)
![2-(4-{[{[1-(2-methoxyethyl)-4-piperidinyl]methyl}(4-pyridinylmethyl)amino]methyl}phenoxy)ethanol](/img/structure/B4956553.png)
![4-[(3-phenyl-5-isoxazolyl)methyl]-1-(3-phenylpropyl)-4-piperidinol](/img/structure/B4956559.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4956564.png)
![N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(4-methoxybenzyl)-N'-phenylthiourea](/img/structure/B4956574.png)
![2-(2-bromophenyl)-4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B4956577.png)
![2-(1-cyclohexen-1-yl)-N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B4956584.png)
![N~1~-isopropyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4956596.png)
![ethyl 1-[5-(3-methoxyphenyl)-1,2,4-triazin-3-yl]-4-piperidinecarboxylate](/img/structure/B4956608.png)